molecular formula C18H27Cl2NO2 B047197 Chlorambucil-tertiary butyl ester CAS No. 119054-09-0

Chlorambucil-tertiary butyl ester

Cat. No.: B047197
CAS No.: 119054-09-0
M. Wt: 360.3 g/mol
InChI Key: SZXDOYFHSIIZCF-UHFFFAOYSA-N
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Description

Chlorambucil-tertiary butyl ester is a lipophilic derivative of chlorambucil, a well-known chemotherapy agent. This compound is designed to achieve and maintain high concentrations in the brain, making it potentially valuable for treating brain-sequestered tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorambucil-tertiary butyl ester can be synthesized through the esterification of chlorambucil with tertiary butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil-tertiary butyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chlorambucil and its active metabolites, such as 3,4-dehydrochlorambucil and phenylacetic mustard .

Scientific Research Applications

Chlorambucil-tertiary butyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Chlorambucil-methyl ester
  • Chlorambucil-isopropyl ester
  • Chlorambucil-ethyl ester

Uniqueness

Chlorambucil-tertiary butyl ester is unique due to its high lipophilicity, which allows it to achieve and maintain higher concentrations in the brain compared to other esters of chlorambucil. This makes it particularly valuable for treating brain-sequestered tumors .

Properties

IUPAC Name

tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDOYFHSIIZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152303
Record name Chlorambucil-tertiary butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119054-09-0
Record name Chlorambucil-tertiary butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorambucil-tertiary butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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